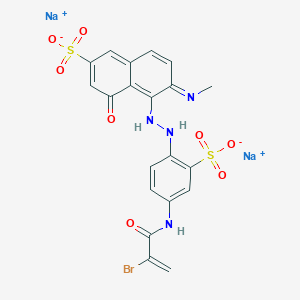

2-Naphthalenesulfonic acid, 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-, disodium salt

Beschreibung

2-Naphthalenesulfonic acid, 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-, disodium salt, also known as this compound, is a useful research compound. Its molecular formula is C20H15BrN4Na2O8S2 and its molecular weight is 629.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Naphthalenesulfonic acid derivatives are an important class of compounds used in various industrial applications, particularly as dyes and pigments. The specific compound of interest, 2-naphthalenesulfonic acid, 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-, disodium salt , has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and environmental impact.

The compound is categorized under naphthalenesulfonates and exhibits the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C18H16BrN3O8S2 |

| Molecular Weight | 452.458 g/mol |

| IUPAC Name | 5-((4-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-4-hydroxy-6-(methylamino)-2-naphthalenesulfonic acid |

| CAS Number | Not specified in the provided data |

Toxicity Studies

Recent studies have highlighted the toxic effects of related naphthalenesulfonates on aquatic organisms. For instance, a study on 2-naphthalene sulfonate (2NS) demonstrated significant bioaccumulation and oxidative stress in fish species (Channa punctatus). The LD50 value was determined to be 0.66 mg/15 g , indicating a high level of toxicity. Behavioral changes included erratic swimming and loss of equilibrium post-exposure, which were more pronounced at higher concentrations .

Table 1: LD50 and Behavioral Changes in Fish

| Concentration (mg/15 g) | LD50 (mg/15 g) | Behavioral Changes Observed |

|---|---|---|

| 0.16 | 0.66 | Hyperactivity, erratic swimming |

| 0.33 | - | Loss of schooling behavior |

Genotoxicity

Genotoxic effects were assessed using comet and micronucleus assays. A significant increase in DNA damage was observed in fish exposed to varying concentrations of 2NS over time. The frequency of micronuclei increased dose-dependently, peaking at 240 hours post-exposure before showing signs of recovery after 720 hours .

Table 2: Micronucleus Frequency Over Time

| Exposure Time (hours) | Micronucleus Frequency (Mean ± SD) |

|---|---|

| Control | 6.55 ± 0.10 |

| 96 | 41.73 ± 0.22 |

| 240 | 1.63 ± 0.24 |

| 720 | Recovery observed |

Environmental Impact

The environmental implications of naphthalenesulfonates are significant due to their persistence and bioaccumulation potential in aquatic ecosystems. The degradation of these compounds by microbial action has been studied, with certain bacteria showing the ability to utilize these sulfonates as sulfur sources .

Microbial Degradation

Research indicates that specific strains of bacteria can effectively degrade naphthalenesulfonates, suggesting potential bioremediation applications. For instance, strain DZ-6 demonstrated a molar growth yield indicative of effective utilization of these compounds .

Case Studies

- Case Study on Aquatic Toxicity : A study conducted on the impact of naphthalene sulfonates on fish revealed acute toxicity leading to behavioral changes and oxidative stress markers such as malondialdehyde levels .

- Microbial Desulfonation : Another research highlighted the capability of certain microbial strains to desulfonate substituted naphthalenesulfonic acids, indicating a pathway for environmental detoxification .

Eigenschaften

IUPAC Name |

disodium;5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxy-6-(methylamino)naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O8S2.2Na/c1-10(21)20(27)23-12-4-6-14(17(8-12)35(31,32)33)24-25-19-15(22-2)5-3-11-7-13(34(28,29)30)9-16(26)18(11)19;;/h3-9,22,26H,1H2,2H3,(H,23,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPZBDFFHBHBFR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)C(=C)Br)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890064 | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-39-8, 12226-33-4 | |

| Record name | Reactive Red 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4-hydroxy-6-(methylamino)naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-(methylamino)-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.